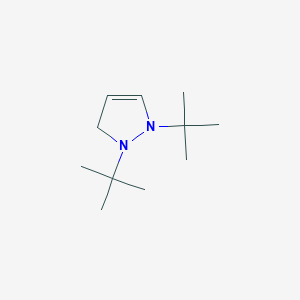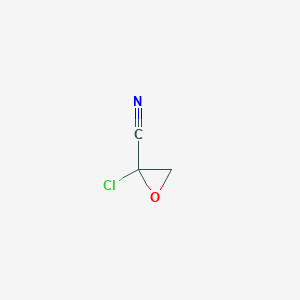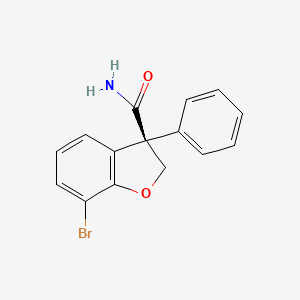
1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole can be synthesized through the condensation of α,β-ethylenic ketones with tert-butyl hydrazine. This reaction typically involves the use of catalysts such as copper triflate and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate . The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the purification process may involve crystallization and recrystallization techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
Aplicaciones Científicas De Investigación
1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Di-tert-butyl-2,3-dihydro-1H-pyrazole: Similar in structure but with different substitution patterns.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
1,3-Di-tert-butyl-2,2-dichloro-1,3-diaza-2-sila-4-cyclopentene: A silicon-containing analogue with distinct properties.
Uniqueness
1,2-Di-tert-butyl-2,3-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl groups provide steric hindrance, influencing its reactivity and stability compared to other pyrazole derivatives .
Propiedades
Número CAS |
650600-23-0 |
|---|---|
Fórmula molecular |
C11H22N2 |
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
1,2-ditert-butyl-3H-pyrazole |
InChI |
InChI=1S/C11H22N2/c1-10(2,3)12-8-7-9-13(12)11(4,5)6/h7-8H,9H2,1-6H3 |
Clave InChI |
VKWAHDHLEFKGRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC=CN1C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)

![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)


![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)





